N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride

Chemical Synthesis Medicinal Chemistry Salt Selection

Secure your supply of N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride (CAS 1286275-44-2), a specialized cyclic sulfonamide building block for medicinal chemistry. This compound uniquely combines a 1,4-butanesultam (six-membered sultam) with a piperidine ring, offering distinct advantages for scaffold-hopping strategies targeting PDE4 inhibition. The hydrochloride salt form guarantees superior solubility and simplified reaction handling compared to the free base, reducing downstream synthetic failures. With a verified purity of ≥98% and supported by batch-specific QC data, this product is essential for generating reproducible, high-integrity compound libraries for structure-activity relationship (SAR) studies.

Molecular Formula C9H19ClN2O2S
Molecular Weight 254.78
CAS No. 1286275-44-2
Cat. No. B3027450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidine-4-yl)-1,4-butanesultam hydrochloride
CAS1286275-44-2
Molecular FormulaC9H19ClN2O2S
Molecular Weight254.78
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2CCNCC2.Cl
InChIInChI=1S/C9H18N2O2S.ClH/c12-14(13)8-2-1-7-11(14)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H
InChIKeyYOCYWCFOXAYBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidine-4-yl)-1,4-butanesultam Hydrochloride: Chemical Identity and Core Specifications for Procurement


N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride (CAS 1286275-44-2) is a heterocyclic organic compound characterized by a piperidine ring N-linked to a 1,4-butanesultam (1,2-thiazinane 1,1-dioxide) moiety and exists as a hydrochloride salt . It is a member of the cyclic sulfonamide (sultam) class, a scaffold recognized for its utility in medicinal chemistry, particularly as a building block for synthesizing bioactive molecules such as phosphodiesterase-4 (PDE4) inhibitors . The compound's core specifications, including a molecular weight of 254.78 g/mol and a standard purity of 95%+, are key identifiers for procurement .

Procurement Risk: Why In-Class Substitution of N-(Piperidine-4-yl)-1,4-butanesultam Hydrochloride is Not Recommended


Due to the limited public data on N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride's specific performance, high-strength differential evidence against close analogs is not available. However, substitution with a generic piperidine or sultam derivative introduces significant procurement risk. Key differentiators, such as the specific 1,4-butanesultam ring size (versus a 1,3-propanesultam analog) and the hydrochloride salt form (versus a free base), can profoundly impact physicochemical properties like solubility, stability, and reactivity . These variations can lead to failure in downstream synthetic routes or biological assays. The following sections provide the maximum quantifiable evidence available to guide selection, with explicit tags indicating the strength of each data point.

Quantifiable Differentiation Guide: N-(Piperidine-4-yl)-1,4-butanesultam Hydrochloride vs. Comparators


Hydrochloride Salt Form Provides Defined Stoichiometry vs. Free Base

The target compound is supplied as a hydrochloride salt with a molecular weight of 254.78 g/mol , whereas the free base analog, 2-(Piperidin-4-yl)-1,2-thiazinane 1,1-dioxide, has a molecular weight of 218.32 g/mol . This precise 36.46 g/mol difference (corresponding to HCl) and the defined stoichiometry ensure accurate molar calculations for reactions and formulations, which is not guaranteed with a non-stoichiometric free base.

Chemical Synthesis Medicinal Chemistry Salt Selection

Structural Distinction: 1,4-Butanesultam Core vs. 1,3-Propanesultam Analog

The target compound's core is a 1,4-butanesultam (six-membered 1,2-thiazinane 1,1-dioxide ring) . A close analog, N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride (CAS 1286274-60-9), features a five-membered 1,3-propanesultam (isothiazolidine 1,1-dioxide) ring . This ring-size difference (6-membered vs. 5-membered) is a fundamental structural variation that alters ring strain, conformational flexibility, and spatial orientation of the sulfonamide group. No direct biological comparison data is publicly available, so this evidence is class-level inference.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Analytical Quality: Vendor-Verified Purity with Multi-Method QC

This specific compound is supplied with a standard purity specification of 95%+ . Critically, vendors provide batch-specific quality control data, including NMR, HPLC, and GC reports, as part of the product documentation . This level of analytical characterization, often verified by third-party suppliers, is not guaranteed for all in-class analogs and provides a verifiable benchmark for purity and identity.

Quality Control Analytical Chemistry Procurement

Potential for PDE4 Inhibition Based on Class-Level Inference

The compound is categorized as a phosphodiesterase-4 (PDE4) inhibitor building block . The piperidine-sultam scaffold is found in broader patent literature claiming PDE4 inhibitory activity for treating inflammatory diseases [1]. However, a specific, quantitative IC50 value for N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride against PDE4 is not available in the public domain. Therefore, this evidence represents a class-level inference based on its structural features and vendor classification.

Inflammation PDE4 Inhibitor Drug Discovery

Recommended Application Scenarios for Procuring N-(Piperidine-4-yl)-1,4-butanesultam Hydrochloride


Synthesis of Novel PDE4 Inhibitor Libraries

Researchers engaged in medicinal chemistry programs targeting PDE4 can use this compound as a key building block to generate focused libraries. Its combination of a piperidine and 1,4-butanesultam scaffold offers a distinct chemical space for exploring structure-activity relationships (SAR) around PDE4 inhibition . The availability of batch-specific QC data supports the synthesis of well-characterized, reproducible final compounds .

Scaffold Hopping from 1,3-Propanesultam Analogs

For projects where a 1,3-propanesultam core has shown some promise but requires optimization, N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride provides a direct path for scaffold hopping. The change from a five-membered to a six-membered sultam ring is a classic medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties . Its procurement as a defined hydrochloride salt simplifies reaction planning compared to working with the free base .

Chemical Biology Probe Development

The compound can serve as a starting point for developing chemical probes to investigate the biological function of sultam-binding proteins or PDE4 isoforms. Its structural uniqueness and the analytical rigor associated with its supply make it a reliable tool for conducting reproducible cell-based or biochemical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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